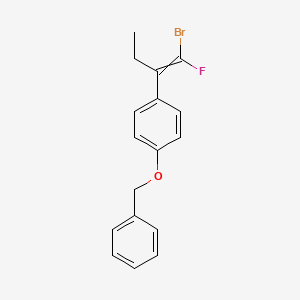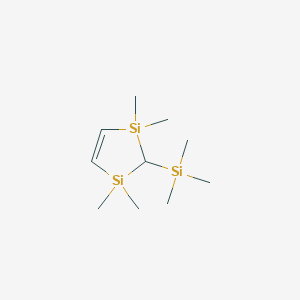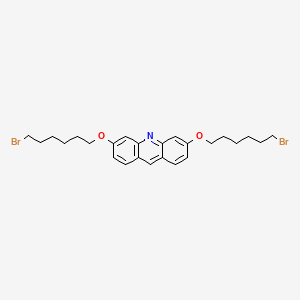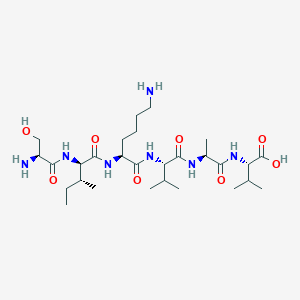
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a complex peptide compound composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-valine, L-alanine, and L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) that expresses the peptide. The peptide is then extracted and purified from the host organism.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide.
Aplicaciones Científicas De Investigación
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine
- L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine
Uniqueness
L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence and stereochemistry. The presence of both L- and D-amino acids in the sequence can influence its biological activity and stability, making it distinct from other similar peptides.
Propiedades
Número CAS |
655230-53-8 |
|---|---|
Fórmula molecular |
C28H53N7O8 |
Peso molecular |
615.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17+,18+,19+,20+,21+,22-/m1/s1 |
Clave InChI |
OFGVZFQUFJYSGS-LFCPWCDWSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


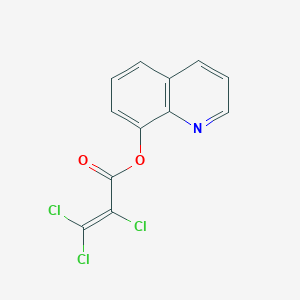
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
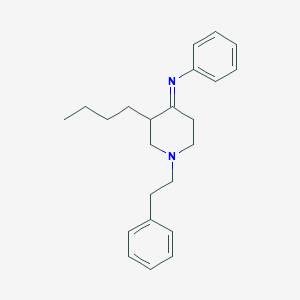
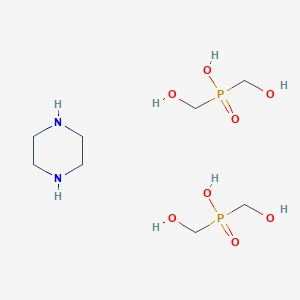
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
